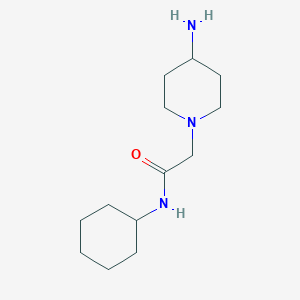
4,6-Dimethylpyridin-2-thiol
Übersicht
Beschreibung
4,6-Dimethylpyridine-2-thiol is a chemical compound with the molecular formula C7H9NS and a molecular weight of 139.22 . It is a powder at room temperature .
Synthesis Analysis
Based on 4,6-dimethylpyridine-2-thiol hydrochloride, a series of novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . Another synthesis method involves reactions of divinyl ketones with thiourea .Molecular Structure Analysis
The InChI code for 4,6-Dimethylpyridine-2-thiol is 1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) . The key to this InChI code is ZVANSRULPRVUSG-UHFFFAOYSA-N .Chemical Reactions Analysis
At pH 5.5, coordination between Cd2+ and 4,6-dimethylpyridine-2-thiol was studied using CdCl2 and Cd(NO3)2. For both of these, the same complex, bis-4,6-dimethylpyrimidinium-2-thiolato cadmium (II) chloride was invariably formed .Physical And Chemical Properties Analysis
4,6-Dimethylpyridine-2-thiol is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Koordination mit zweiwertigem Cadmium
Bei pH 5,5 wurde die Koordination zwischen Cd 2+ und 4,6-Dimethylpyridin-2-thiol unter Verwendung von CdCl 2 und Cd (NO 3) 2 untersucht . Der gleiche Komplex, Bis-4,6-dimethylpyridinium-2-thiolato Cadmium (II) Chlorid, wurde immer gebildet . Dieser Komplex zeigt eine verzerrte tetraedrische Molekülgeometrie, die durch einen [CdCl 2 S 2] 2 (−) Chromophor gekennzeichnet ist .
Bildung einer supramolekularen Anordnung
Das Koordinationsverhalten von this compound mit zweiwertigem Cadmium bei pH 5,5 führt zur Bildung einer supramolekularen Anordnung . Diese Anordnung wird durch axiale, zickzackförmige Verflechtung von tripolarer zwitterionischer Motive durch alternierende Paare von ladungsassistierten C (sp2)–H···Cl und N (sp2)–H···Cl-Wechselwirkungen im Festkörper erzeugt .
Gegenmittel gegen Cd 2+ Toxizität
Die Wasserlöslichkeit des Komplexes und eine hohe 50%ige letale Dosis (Mäuse) seines Liganden scheinen die Entwicklung des Pyrimidinthiol-Moleküls zu einem möglichen Gegenmittel gegen Cd 2+ Toxizität anzudeuten .
Synthese von S-substituierten Derivaten
Basierend auf this compound-Hydrochlorid wurde eine Reihe seiner neuartigen S-substituierten Derivate, einschließlich bi- und trizyklischer Heterosysteme mit einer Kombination aus Azinen und Pyrazol-Zyklen im Molekül, synthetisiert .
Pflanzenwachstumstimulator
Die vorläufige biologische Screening hat gezeigt, dass die erhaltenen Verbindungen eine ausgeprägte wachstumsfördernde Aktivität für Pflanzen aufweisen . Dies ist eine neue Eigenschaft für diese Heterosysteme und zeigt die Zukunftsfähigkeit der Weiterentwicklung der synthetisierten Systeme für die Suche nach neuen Pflanzenwachstumstimulatoren .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been studied for their potential inhibitory effects on certain proteins .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Dimethylpyridine-2-thiol might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna and rna synthesis .
Pharmacokinetics
The compound’s molecular weight of 13922 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given its potential as a nucleophile, it may be involved in various chemical reactions leading to the formation of new compounds .
Action Environment
Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Zukünftige Richtungen
The aqueous solubility of the complex and a high 50% lethal dose (mice) of its ligand seem to indicate development of the pyrimidinethiol moiety into a prospective antidote to Cd2+ toxicity . The transition dipole moment is changed upon the proton transfer in the studied compounds, which could have implications for the development of new materials .
Biochemische Analyse
Biochemical Properties
4,6-Dimethylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-specific oxidants, leading to the oxidation of protein thiol groups . This interaction can influence the stability and activity of proteins, particularly under oxidative stress conditions. The compound’s ability to form disulfide bonds with cysteine residues in proteins is a key aspect of its biochemical properties.
Cellular Effects
4,6-Dimethylpyridine-2-thiol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to thiol-specific oxidants like 4,6-Dimethylpyridine-2-thiol can lead to the depolarization of the actin cytoskeleton and resistance to cytoskeletal stress . This compound can also impact the production of reactive oxygen species (ROS) and the cellular response to oxidative stress.
Molecular Mechanism
The molecular mechanism of 4,6-Dimethylpyridine-2-thiol involves its interaction with biomolecules through the formation of disulfide bonds. This compound can inhibit or activate enzymes by modifying cysteine residues, leading to changes in enzyme activity and gene expression . The binding interactions with proteins and enzymes are crucial for its biochemical effects, particularly in redox regulation and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylpyridine-2-thiol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,6-Dimethylpyridine-2-thiol can form stable complexes with metals like cadmium, which can influence its long-term effects on cellular function . The temporal effects also depend on the experimental conditions, such as pH and temperature.
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyridine-2-thiol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that high doses of 4,6-Dimethylpyridine-2-thiol can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
4,6-Dimethylpyridine-2-thiol is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. The compound’s ability to modulate the levels of reactive oxygen species and other metabolites is a key aspect of its metabolic effects .
Transport and Distribution
The transport and distribution of 4,6-Dimethylpyridine-2-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation depend on factors such as the presence of specific transporters and the cellular redox state .
Subcellular Localization
4,6-Dimethylpyridine-2-thiol is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. It may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization is determined by targeting signals and post-translational modifications.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVANSRULPRVUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578154 | |
| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54364-19-1 | |
| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















